molecular formula C16H23N3O2 B13423167 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate

1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate

Cat. No.: B13423167
M. Wt: 289.37 g/mol
InChI Key: FOASJQTWMJUSJT-UHFFFAOYSA-N
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Description

1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate (CAS 230615-61-9) is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . This benzazepine derivative is related to a class of compounds known as 1,2,4,5-tetrahydro-3H-benzazepines, which are of significant interest in medicinal chemistry and pharmacological research . Related compounds within this structural class have been investigated for their ability to block hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . This mechanism is a target for basic research and potential therapeutic development in areas including disorders of the nervous and cardiovascular systems . Furthermore, the core benzazepine structure is a known pharmacophore, famously utilized in the development of therapeutics like the smoking cessation drug varenicline, highlighting the importance of this scaffold in drug discovery . Our product is supplied as a high-purity material for research purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or tool molecule in exploratory synthesis and structure-activity relationship (SAR) studies. For more detailed specifications, pricing, or to place an order, please contact our sales team.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-10-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-7-9-4-10(8-19)12-6-14(18)13(17)5-11(9)12/h5-6,9-10H,4,7-8,17-18H2,1-3H3

InChI Key

FOASJQTWMJUSJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)N)N

Origin of Product

United States

Preparation Methods

Construction of the Benzazepine Core

The benzazepine core is typically synthesized via intramolecular cyclization of suitable aminoaryl precursors. One common approach involves:

  • Starting Material: 2-Aminobenzyl derivatives or related aniline precursors.
  • Method: Cyclization through electrophilic activation or metal-catalyzed processes, such as palladium-catalyzed C–N bond formation or oxidative cyclization.
  • Reaction Conditions: Use of acid or base catalysis, elevated temperatures, and inert atmospheres to facilitate ring closure.

Bromination at the 7-Position

Selective bromination at the 7-position of the benzazepine is achieved through electrophilic aromatic substitution:

Reagent Conditions Outcome
N-Bromosuccinimide (NBS) In a suitable solvent (e.g., DMF or acetic acid) at controlled temperature Regioselective bromination at the 7-position

This step often requires careful control of temperature and equivalents of NBS to prevent polybromination or overreaction.

Esterification to Form the Carboxylate

Representative Synthetic Route

Based on recent literature, a typical synthetic pathway is summarized below:

Step Reaction Reagents & Conditions Product
1 Cyclization of aminoaryl precursor Acid or base catalysis Benzazepine core
2 Bromination at 7-position NBS, solvent, controlled temperature 7-Bromo benzazepine
3 Esterification at 3-position EDCI, tert-butanol tert-Butyl ester derivative
4 Lithiation and electrophile trapping n-Butyllithium, electrophile Substituted derivatives

Data Tables of Key Reagents and Conditions

Reaction Step Reagents Solvent Temperature Yield Remarks
Bromination N-Bromosuccinimide DMF 0°C to room temperature ~85% Regioselective at 7-position
Esterification EDCI, tert-butanol Dichloromethane Room temperature 70-80% Efficient amidation
Lithiation n-Butyllithium Tetrahydrofuran –50°C 75% Requires inert atmosphere
Electrophilic trapping Electrophile (e.g., phenylmagnesium bromide) Tetrahydrofuran 0°C to room temperature 70% Forms substituted derivatives

Literature and Research Findings

Recent studies, such as the work by Tahani Aeyad et al., demonstrate the utility of lithiation–trapping techniques for heterocyclic derivatives, including benzazepines. Their methodology involves optimizing metallation reactions via React-IR spectroscopy and analyzing stereochemical dynamics through VT-NMR. These approaches facilitate regioselective functionalization, crucial for synthesizing complex derivatives like 1,1-Dimethylethyl 7-bromo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate .

Furthermore, the synthesis of related compounds, such as those detailed in the ACS Inorganic Chemistry publication, highlights the importance of stepwise halogenation, oxidation, and coupling reactions in heterocyclic chemistry, which directly inform the synthesis of the target compound.

Chemical Reactions Analysis

1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Scientific Research Applications

1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including those used in drug discovery and development.

    Biology: The compound is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those that act as nicotinic acetylcholine receptor partial agonists, which are used to aid in smoking cessation.

    Industry: The compound is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. For instance, when used as an intermediate in the synthesis of nicotinic acetylcholine receptor partial agonists, it helps modulate the receptor’s activity, leading to therapeutic effects such as smoking cessation. The pathways involved include the binding of the compound to the receptor, altering its conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzazepine Family

The compound shares its benzazepine backbone with pharmaceuticals like benazepril hydrochloride , a carboxylate-containing ACE inhibitor. Key differences include:

  • Substituent Variation: Benazepril features a carboxymethyl and ethyl ester group at position 3, whereas the target compound has a 1,1-dimethylethyldiamino group and a methano bridge. This structural divergence likely alters pharmacokinetics and receptor binding .
  • Functional Groups: The carboxylate in benazepril is critical for ACE inhibition, while the diamino group in the target compound may enhance metal chelation, as seen in N,O-bidentate ligands .

Table 1: Structural and Functional Comparison

Compound Core Structure Position 3 Substituent Key Applications
Benazepril Hydrochloride Benzazepine Carboxymethyl ethyl ester ACE inhibition (hypertension)
Target Compound Benzazepine + methano 1,1-Dimethylethyldiamino carboxylate Potential catalysis, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group Metal-catalyzed C–H activation

Physicochemical Properties

  • Solubility : The 1,1-dimethylethyl group may enhance lipophilicity compared to benazepril’s hydrophilic carboxymethyl ester.
  • Metal Coordination: The diamino group could act as a bidentate ligand, akin to N,O-directing groups in 3-methylbenzamide derivatives .

Biological Activity

1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is a complex organic compound with a molecular formula of C13H18N2O2 and a molecular weight of approximately 234.30 g/mol. This compound features a unique benzazepine core, which is known for its diverse biological activities. Its structure includes a tetrahydro-benzazepine ring fused with a carboxylate group and dimethylamino substituents, enhancing its solubility and potential interactions within biological systems.

Chemical Structure and Properties

The structural characteristics of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate suggest significant biological activity. The presence of amine and carboxylic acid functional groups allows for various chemical reactions, making it an interesting target for medicinal chemistry.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activity, particularly as an enzyme inhibitor in various pathways. Its structural features suggest potential interactions with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. In vitro assays have shown that compounds with similar structures often display activity against certain cancer cell lines and may possess neuroprotective properties.

The mechanism of action for 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is primarily linked to its ability to bind to specific receptors and enzymes. Interaction studies have focused on its binding affinity to various receptors, including:

  • Dopamine Receptors : Potential modulation of dopaminergic signaling.
  • Serotonin Receptors : Influence on serotonergic pathways which may affect mood and anxiety.
  • Enzymatic Pathways : Inhibition of enzymes involved in metabolic processes.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related benzazepine derivatives. Below is a table summarizing some relevant compounds:

Compound NameMolecular FormulaUnique Features
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamineC13H14F3N3OContains trifluoroacetyl group; used in neurological research
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carboxylateC16H22N2O3Larger molecular structure; potential applications in synthetic chemistry
1,5-Methano-3H-3-benzazepine-7-(aminocarbonyl)C11H12N2O2Features an aminocarbonyl group; studied for pharmacological effects

This comparison illustrates the diversity within the benzazepine family while highlighting the unique characteristics of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate due to its specific functional groups.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance:

  • Neuroprotective Effects : Research has shown that certain benzazepines can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate may exhibit similar protective effects.
  • Anticancer Activity : In vitro studies have demonstrated that compounds with structural similarities can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is needed to explore the specific anticancer mechanisms of this compound.

Q & A

Q. Optimization Tips :

  • Control reaction temperatures (e.g., −35°C for triazine coupling to prevent side reactions) .
  • Use anhydrous solvents (e.g., benzene) to minimize hydrolysis during dehydrogenation .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : Confirm regiochemistry via δ values (e.g., CHCO protons at ~4.48 ppm and aromatic protons at 6.43–7.52 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (e.g., 1730 cm⁻¹ for ester groups) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 462 [M⁺] for related derivatives) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.05% deviation) .

Advanced: How can computational modeling (e.g., QSPR) predict the compound’s physicochemical properties?

Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models can:

  • Estimate logP (lipophilicity) and pKa using molecular descriptors like polar surface area and H-bond donors .
  • Predict stability under varying pH/temperature via Statistical Thermodynamics .
  • Application : Optimize solvent selection (e.g., dichloromethane for reactions requiring low polarity) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Use nonlinear regression to identify IC₅₀ discrepancies (e.g., enzyme inhibition assays vs. cellular models) .
  • Theoretical Frameworks : Link results to receptor-binding hypotheses (e.g., benzazepine interactions with GPCRs) .
  • Meta-Analysis : Apply weighted z-scores to aggregate data from heterogeneous assays .

Basic: How is the compound’s stability assessed under different storage conditions?

  • Accelerated Stability Testing :
    • Thermal : 40°C/75% RH for 6 months; monitor degradation via HPLC .
    • Photolytic : Expose to UV light (ICH Q1B guidelines) .
  • Solution Stability : Test in DMSO/PBS at −20°C vs. 25°C; assess precipitation or hydrolysis .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Transition-State Modeling : Density Functional Theory (DFT) calculations reveal steric effects from the 1,1-dimethylethyl group, slowing SN2 kinetics .
  • Isotope Labeling : Use ¹⁸O-labeled carboxylates to track ester hydrolysis pathways .

Basic: What chromatographic methods separate this compound from by-products?

  • HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min flow; retention time ~12.3 min .
  • TLC : Silica gel, ethyl acetate/hexane (1:1); Rf = 0.45 under UV 254 nm .

Advanced: How does the compound interact with membrane proteins in structural biology studies?

  • Cryo-EM : Soak crystals in 2 mM compound solution to resolve binding pockets .
  • Surface Plasmon Resonance (SPR) : Immobilize proteins on CM5 chips; measure kₐ (association rate) and k_d (dissociation rate) .

Advanced: What scale-up challenges arise in continuous flow synthesis?

  • Membrane Fouling : Use ceramic membranes (0.2 µm pore size) to separate intermediates .
  • Residence Time Optimization : CFD simulations adjust flow rates to maintain >90% yield .

Basic: How is the compound’s solubility profile determined for in vitro assays?

  • Shake-Flask Method : Saturate compound in buffers (pH 1–10); quantify via UV-Vis (λ = 260 nm) .
  • Co-Solvent Systems : Use DMSO:water (10:90) for cell-based assays .

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